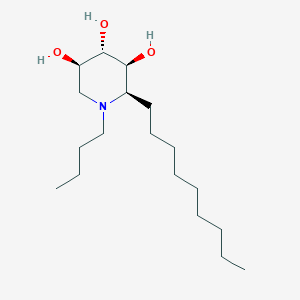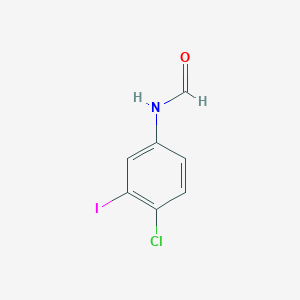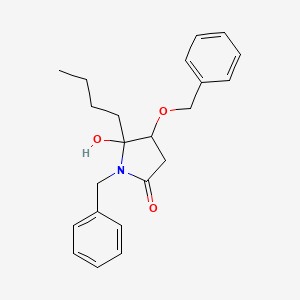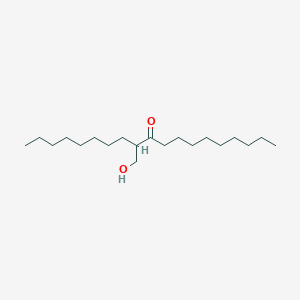![molecular formula C31H31ClF3N3O8S B12604803 2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)
2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 59867865 is a chemical compound with a unique structure and properties that make it of interest in various scientific fields
Preparation Methods
The synthesis of CID 59867865 involves several steps, including condensation, cyclization, and Grignard reactions. The preparation method typically starts with the condensation of specific raw materials, followed by cyclization to form the core structure. The Grignard reaction is then employed to introduce additional functional groups, resulting in the final compound .
Chemical Reactions Analysis
CID 59867865 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 59867865 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is studied for its potential effects on cellular processes and its role in signaling pathways. In medicine, it is being investigated for its therapeutic potential in treating certain diseases. Industrially, it is used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 59867865 involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
CID 59867865 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or functional groups, such as CID 2244 (aspirin) and CID 5161 (salicylsalicylic acid). While these compounds may share some properties, CID 59867865 has distinct characteristics that make it suitable for specific applications .
Properties
Molecular Formula |
C31H31ClF3N3O8S |
|---|---|
Molecular Weight |
698.1 g/mol |
IUPAC Name |
(2S,4R)-1-[5-chloro-3-(2-methoxy-5-methylphenyl)-1-[4-methoxy-2-(trifluoromethoxy)phenyl]sulfonyl-2-oxoindol-3-yl]-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H31ClF3N3O8S/c1-17-6-10-25(45-5)22(12-17)30(37-16-19(39)14-24(37)28(40)36(2)3)21-13-18(32)7-9-23(21)38(29(30)41)47(42,43)27-11-8-20(44-4)15-26(27)46-31(33,34)35/h6-13,15,19,24,39H,14,16H2,1-5H3/t19-,24+,30?/m1/s1 |
InChI Key |
JVCLDONUEFXWIX-SKOIZEAASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC(F)(F)F)N5C[C@@H](C[C@H]5C(=O)N(C)C)O |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC(F)(F)F)N5CC(CC5C(=O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)


![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)
![2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B12604731.png)
![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)





![4-Cyanophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12604789.png)

![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene](/img/structure/B12604798.png)
